molecular formula C18H21NO5 B2608551 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methoxychromen-2-one CAS No. 859868-50-1

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methoxychromen-2-one

Cat. No.: B2608551
CAS No.: 859868-50-1
M. Wt: 331.368
InChI Key: LRLCYLNEZWAMAM-UHFFFAOYSA-N
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Description

“1,4-Dioxa-8-azaspiro[4.5]decane” is a clear colorless to yellowish liquid .


Synthesis Analysis

The synthesis of “1,4-Dioxa-8-azaspiro[4.5]decane” can be achieved from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- .


Molecular Structure Analysis

The molecular formula of “1,4-Dioxa-8-azaspiro[4.5]decane” is C7H13NO2 .


Chemical Reactions Analysis

“1,4-Dioxa-8-azaspiro[4.5]decane” was used in the synthesis of 1,4-dioxa-8-azaspiro[4,5] deca spirocyclotriphosphazenes .


Physical and Chemical Properties Analysis

The boiling point of “1,4-Dioxa-8-azaspiro[4.5]decane” is 108-111 °C/26 mmHg (lit.) and its density is 1.117 g/mL at 20 °C (lit.) .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds featuring 1,4-dioxa-8-azaspiro[4.5]decane scaffolds are synthesized through various chemical reactions, including the Mannich reaction and Ritter reactions. These syntheses have been explored to understand the structural and growth-regulating activities of these compounds. For instance, Sharifkanov et al. (2001) discussed the synthesis of a derivative through the Mannich reaction, demonstrating growth-regulating activity, underlining the compound's potential in agricultural sciences or bioactive material development (Sharifkanov et al., 2001).

Antitubercular Activity

A structural study on benzothiazinone BTZ043, which incorporates a similar structural moiety, highlighted its promise as an antitubercular drug candidate. This compound's analysis provided insights into its chiral nature and conformational behavior, indicating its potential in drug development for tuberculosis treatment (Richter et al., 2022).

Water Treatment Applications

Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been investigated for their efficacy in removing carcinogenic azo dyes and aromatic amines from water. Akceylan et al. (2009) synthesized a Mannich base derivative that showed high removal efficiency for azo dyes in water treatment, demonstrating the compound's utility in environmental remediation (Akceylan et al., 2009).

Antiviral Activity

The antiviral properties of 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus and influenza virus have been studied, revealing the potential of these compounds in developing new antiviral drugs. Apaydın et al. (2019) found that specific derivatives inhibited human coronavirus replication, highlighting the scaffold's relevance for antiviral drug development (Apaydın et al., 2019).

Material Science and Biomedical Applications

In material science, the synthesis of novel compounds from oleic acid for potential biolubricant applications showcases the versatility of dioxa-azaspirodecane derivatives. Kurniawan et al. (2017) reported the synthesis of such compounds through a sonochemical method, indicating their potential as environmentally friendly lubricants (Kurniawan et al., 2017)

Safety and Hazards

“1,4-Dioxa-8-azaspiro[4.5]decane” may cause skin irritation, serious eye irritation, and respiratory irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-21-14-2-3-15-13(10-17(20)24-16(15)11-14)12-19-6-4-18(5-7-19)22-8-9-23-18/h2-3,10-11H,4-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLCYLNEZWAMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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